molecular formula C6H10O2 B3051128 5-methyltetrahydro-2H-pyran-2-one CAS No. 3123-98-6

5-methyltetrahydro-2H-pyran-2-one

Cat. No.: B3051128
CAS No.: 3123-98-6
M. Wt: 114.14 g/mol
InChI Key: GQUBDAOKWZLWDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyltetrahydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of 5-hydroxy-4-methylpentanoic acid. This reaction typically requires acidic conditions to promote the formation of the lactone ring. Another method involves the hydrogenation of 5-methyl-2H-pyran-2-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 5-methyl-2H-pyran-2-one.

    Reduction: Reduction reactions can convert it back to 5-hydroxy-4-methylpentanoic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the lactone under basic or acidic conditions.

Major Products

    Oxidation: 5-Methyl-2H-pyran-2-one.

    Reduction: 5-Hydroxy-4-methylpentanoic acid.

    Substitution: Various substituted lactones and open-chain derivatives.

Scientific Research Applications

5-Methyltetrahydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which 5-methyltetrahydro-2H-pyran-2-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring with one oxygen atom but without the methyl group.

    5-Methyl-2H-pyran-2-one: Similar structure but with a double bond in the ring.

    γ-Valerolactone: A five-membered lactone ring with a similar structure but without the methyl group.

Uniqueness

5-Methyltetrahydro-2H-pyran-2-one is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

5-methyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBDAOKWZLWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443615
Record name 5-methyl-tetrahydro-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3123-98-6
Record name 5-methyl-tetrahydro-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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